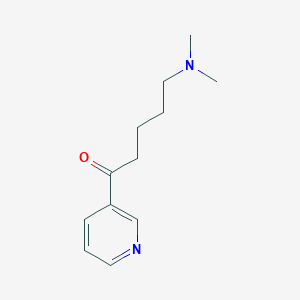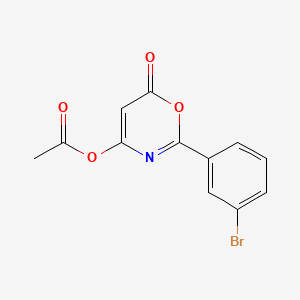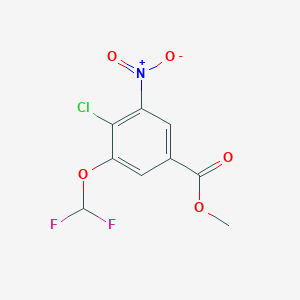
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate is a chemical compound with the molecular formula C9H6ClF2NO5 It is a derivative of benzoic acid and contains several functional groups, including a chloro group, a difluoromethoxy group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 4-chloro-3-(difluoromethoxy)benzoate to introduce the nitro group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts, with the reaction being carried out at low temperatures to control the rate of nitration and prevent overreaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 4-chloro-3-(difluoromethoxy)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-chloro-3-(difluoromethoxy)-5-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the nitro group can also contribute to its reactivity and potential as a prodrug, which is activated under specific conditions to release the active compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-3-(difluoromethoxy)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-chloro-3-(trifluoromethoxy)-5-nitrobenzoate: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical properties and reactivity.
Methyl 4-chloro-3-(methoxy)-5-nitrobenzoate: Contains a methoxy group instead of a difluoromethoxy group, affecting its polarity and interactions with other molecules.
Uniqueness
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the nitro and difluoromethoxy groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H6ClF2NO5 |
|---|---|
Poids moléculaire |
281.60 g/mol |
Nom IUPAC |
methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate |
InChI |
InChI=1S/C9H6ClF2NO5/c1-17-8(14)4-2-5(13(15)16)7(10)6(3-4)18-9(11)12/h2-3,9H,1H3 |
Clé InChI |
CIHZVGOQXLAKQB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)OC(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



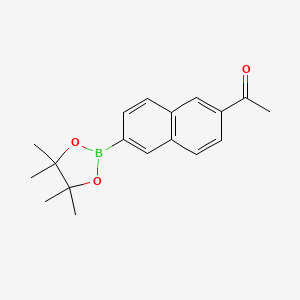
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)

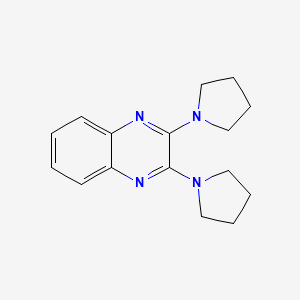
![Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)
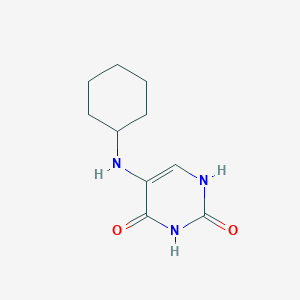
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)

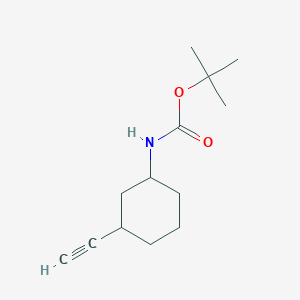
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
